molecular formula C7H5Cl3N4O B12837190 5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride

5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride

Katalognummer: B12837190
Molekulargewicht: 267.5 g/mol
InChI-Schlüssel: FQLZCZYTLHSJQV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride is an organic compound known for its unique chemical structure and reactivity. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C8H5Cl2N3O, and it is often referred to by its chemical name without abbreviations or acronyms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride typically involves the reaction of 3,4-dichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to produce the azide compound, which undergoes cyclization to form the oxatriazolium ring. The final step involves the addition of hydrochloric acid to yield the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxatriazolium ring to other functional groups.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloro groups under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can release nitric oxide (NO) and superoxide (O2-), which can induce apoptosis in certain cell types. This action is mediated through the generation of peroxynitrite (ONOO-), a reactive nitrogen species that can cause cellular damage and apoptosis. The compound’s effects are modulated by cyclic guanosine monophosphate (cGMP) and other signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride (GEA-3162)
  • (Z)-1-[2-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NO)

Uniqueness

5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride is unique due to its ability to release both nitric oxide and superoxide, leading to the formation of peroxynitrite. This dual release mechanism distinguishes it from other similar compounds that may only release one type of reactive species.

Eigenschaften

Molekularformel

C7H5Cl3N4O

Molekulargewicht

267.5 g/mol

IUPAC-Name

3-(3,4-dichlorophenyl)oxatriazol-3-ium-5-amine;chloride

InChI

InChI=1S/C7H5Cl2N4O.ClH/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13;/h1-3H,(H2,10,11,12);1H/q+1;/p-1

InChI-Schlüssel

FQLZCZYTLHSJQV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1[N+]2=NOC(=N2)N)Cl)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.